Cyclododecanone oxime
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclododecylidenehydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-13-12-10-8-6-4-2-1-3-5-7-9-11-12/h14H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRFXJBEIINMIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=NO)CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00241552 | |
| Record name | Cyclododecanone, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00241552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946-89-4 | |
| Record name | Cyclododecanone, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclododecanone, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00241552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cyclododecanone Oxime
Traditional Oximation Protocols
The classical synthesis of cyclododecanone (B146445) oxime relies on the direct reaction of cyclododecanone with a hydroxylamine (B1172632) source. This method has been a mainstay in industrial chemistry for decades.
Reaction of Cyclododecanone with Hydroxylamine Reagents
This process is generally carried out by dissolving cyclododecanone in an appropriate organic solvent and then adding the hydroxylammonium salt. rsc.orgresearcher.life The reaction is a well-established, robust method that can achieve high purity and yield. oup.com
Optimization of Reaction Conditions for Enhanced Yields
Achieving high yields, often in the range of 95%, requires careful control over reaction conditions. researcher.life The temperature is a critical parameter, typically maintained between 20°C and 100°C. The choice of hydroxylamine salt can influence the optimal temperature; for instance, reactions with hydroxylammonium chloride may proceed at lower temperatures (20–50 °C) compared to those with hydroxylammonium sulfate (B86663) (50–100 °C). rsc.org In some protocols, the mixture is heated to reflux, which can be around 100°C depending on the solvent system. researcher.life
The stoichiometry of the reactants is also managed, with hydroxylamine reagents often used in slight excess to ensure complete conversion of the cyclododecanone. rsc.org Reaction progress can be monitored using techniques like thin-layer chromatography (TLC) to track the disappearance of the starting ketone. researcher.life Upon completion, the product, which is crystalline, is typically isolated through filtration after cooling the reaction mixture in an ice bath to induce crystallization. researcher.life Further purification can be achieved by recrystallizing the crude product from a suitable solvent, such as ethanol (B145695). researcher.life
| Parameter | Condition | Reference |
|---|---|---|
| Reactants | Cyclododecanone, Hydroxylamine Hydrochloride | researcher.life |
| Solvent System | 95% Ethanol / Water | researcher.life |
| Temperature | Reflux (100 °C) | researcher.life |
| Reaction Time | ~35-60 minutes | researcher.life |
| Achieved Yield | ~95% | researcher.life |
| Purification | Recrystallization from ethanol | researcher.life |
Role of Solvent Systems and pH Regulation
The choice of solvent and the regulation of pH are pivotal for the success of traditional oximation. Due to the high melting point of cyclododecanone oxime, the reaction must be conducted in a solvent to ensure a homogeneous reaction environment. semanticscholar.orgresearchgate.net Water-miscible organic solvents like ethanol, methanol, or tetrahydrofuran (B95107) are commonly employed because they can dissolve the organic ketone while also being compatible with the aqueous solutions of hydroxylamine salts. rsc.orgresearcher.life
The pH of the reaction medium plays a complex role. An acidic environment (pH < 7) is often considered crucial for the reaction to proceed effectively. rsc.org However, the actual nucleophile is the free hydroxylamine (NH₂OH), not its protonated form (NH₃OH⁺), which predominates at very low pH. The free base is more reactive. google.com Therefore, the reaction rate is a balance, as the dehydration step is acid-catalyzed, while the initial nucleophilic attack requires the free base. google.com Some laboratory procedures add a base like sodium hydroxide (B78521) to a mixture containing hydroxylamine hydrochloride, which serves to liberate the more reactive free hydroxylamine in situ. researcher.life This highlights that optimal pH is a carefully controlled parameter, often buffered within a specific acidic or near-neutral range to balance the mechanistic requirements of the reaction.
Advanced Catalytic Oximation Strategies
To overcome some of the limitations of traditional methods, such as the formation of salt by-products, advanced catalytic strategies have been developed. These include methods using transition metals and oxime exchange reactions.
Transition Metal-Catalyzed Oximation
A significant advancement in the synthesis of this compound is the use of transition metal-containing catalysts in a process known as ammoximation. This method involves the reaction of cyclododecanone with ammonia (B1221849) and hydrogen peroxide over a heterogeneous catalyst. google.comcardiff.ac.uk
Titanium silicalite-1 (TS-1) is a prominent catalyst for this transformation. google.comcardiff.ac.uk The process allows for the direct, one-pot synthesis of the oxime under catalytic conditions. In this reaction, the titanium sites within the zeolite framework are believed to catalyze the formation of hydroxylamine from ammonia and hydrogen peroxide, which then reacts with the ketone. nuph.edu.ua Research has shown that various mesoporous titanium-silicates can effectively catalyze the ammoximation of cyclododecanone, achieving high conversion rates with excellent selectivity for the oxime product. rsc.org For example, studies using Ti-HMM (hexagonal mesoporous molecular sieve) catalysts have demonstrated cyclododecanone conversions of up to 73% with 100% selectivity to the oxime. rsc.org This catalytic route is considered a greener alternative as it avoids the stoichiometric use of reagents that produce large quantities of inorganic salts as by-products.
| Catalyst | Si/Ti Ratio | Conversion (%) | Oxime Selectivity (%) | Reference |
|---|---|---|---|---|
| Ti-HMM | 26 | 42 | 100 | rsc.org |
| Ti-HMM-calc | 24.5 | 73 | 100 | rsc.org |
| TS-1 | 27 | 0.8 | 100 | rsc.org |
| Ti-MCM-41 | 48 | No reaction | rsc.org |
Reaction conditions: substrate (0.01 mol), substrate/H₂O₂/NH₃ = 1/1.2/2.4 (molar ratio), t-butanol as solvent, 80 °C, 6 h. rsc.org
Oxime Exchange Reactions Utilizing Small Molecule Oximes
Another innovative approach is the oxime exchange (transoximation) reaction. This method involves the reaction of cyclododecanone with a more volatile, small-molecule oxime, such as acetaldoxime (B92144) or acetoxime. rsc.orgsioc-journal.cn The equilibrium is driven forward by removing the more volatile small-molecule ketone (e.g., acetone) that is formed as a by-product. sioc-journal.cn
This reaction is typically conducted in a homogeneous system at high temperatures (ranging from 100°C to 300°C) and under strongly acidic conditions (pH 1-3), often using an acidic catalyst. rsc.orgsioc-journal.cn A patent for this process describes the use of organic silicon ethers as an auxiliary agent and a nitrogen-containing heterocyclic compound as a pH buffer. sioc-journal.cn For instance, reacting cyclododecanone with acetoxime in the presence of an organic silicon ether, piperazine (B1678402) (as a buffer), and oxalic acid (as a catalyst) at 200°C can achieve a cyclododecanone conversion of 99.96% with 99.83% selectivity for this compound. sioc-journal.cn A key advantage of this method is the elimination of ammonium (B1175870) sulfate by-product formation, which is a common issue in traditional syntheses involving hydroxylammonium sulfate. sioc-journal.cn Furthermore, utilizing cyclohexanone (B45756) oxime as both a reactant and a solvent has been explored, as it is a good solvent for this compound and can facilitate the reaction at lower temperatures (below 100°C). semanticscholar.orgresearchgate.net
Green Chemistry Approaches in this compound Synthesis
The traditional synthesis of this compound often involves processes that are not environmentally benign. In response, green chemistry principles are being applied to develop more sustainable methods. These approaches aim to reduce waste, use safer solvents, and improve energy efficiency.
One notable green approach is the use of water as a solvent, which is inherently non-toxic and readily available. innovareacademics.in A procedure involving the reaction of cyclododecanone with hydroxylamine hydrochloride in an aqueous ethanol solution, followed by the addition of an aqueous sodium hydroxide solution, has been reported to produce this compound in high yield (95%). udel.eduinnovareacademics.in This method, while still using some organic solvent, significantly reduces the environmental impact compared to purely organic solvent-based syntheses.
Solvent-free, or neat, reactions represent another significant advancement in green synthesis. Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, has been explored for oxime synthesis. acs.org A general method for the solventless synthesis of oximes involves grinding a ketone with hydroxylamine hydrochloride and bismuth oxide, which has shown to be highly efficient with yields ranging from 60-98%. innovareacademics.ininnovareacademics.in Microwave-assisted synthesis is another solvent-free or low-solvent technique that can accelerate reaction times and improve yields.
The development of catalytic systems is also a cornerstone of green chemistry. For the subsequent Beckmann rearrangement of this compound to laurolactam (B145868), the use of cyanuric chloride as a catalyst with zinc chloride as a co-catalyst offers a milder and more efficient alternative to traditional strong acids like sulfuric acid. researchgate.net This catalytic system has been shown to be effective on a large scale. researchgate.net
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives opens up possibilities for creating compounds with tailored properties and potential applications in various fields, including agriculture and material science.
Regioselective Functionalization Approaches
Regioselective functionalization involves introducing a substituent at a specific position on the cyclododecane (B45066) ring. The α-position (the carbon atom adjacent to the oxime group) is a common site for substitution.
One method for producing α-substituted cyclododecanone oximes involves the oximation of a pre-functionalized α-substituted cyclododecanone. For example, 2-cyclohexylthis compound and 2-phenylthis compound have been synthesized by reacting the corresponding α-substituted cyclododecanones with hydroxylamine hydrochloride. sioc-journal.cn Similarly, 3-cyclohexylcyclododecan-1,2-dione monooxime and 3-phenylcyclododecan-1,2-dione monooxime were prepared from the corresponding α-substituted ketones using a sodium nitrite-hydrochloric acid system. sioc-journal.cn
Another approach involves the direct functionalization of cyclododecanone prior to oximation. For instance, α-phenylsulfonylcyclododecanone can be synthesized and subsequently converted to its oxime, which can then be acylated to produce a series of α-phenylsulfonylthis compound esters. sioc-journal.cn
Stereochemical Control in Derivative Synthesis
The large and flexible nature of the cyclododecanone ring leads to complex stereochemistry, with the possibility of multiple conformations and isomers. sciencepublishinggroup.com Controlling the stereochemistry during the synthesis of substituted derivatives is a significant challenge and an area of ongoing research.
The conformation of the cyclododecane ring in substituted derivatives has been studied using X-ray diffraction. For example, 2-cyclohexylthis compound has been found to adopt a researchgate.net-2-one conformation, while 3-phenylcyclododecan-1,2-dione monooxime adopts a researchgate.net-3,4-dione conformation. sioc-journal.cn The position of the substituent can also influence the conformation.
The synthesis of α-monosubstituted cyclododecanone derivatives can lead to the formation of cis- and trans- isomers based on the orientation of the substituent relative to the carbonyl group. sciencepublishinggroup.com The aldol (B89426) condensation of cyclododecanone with various aldehydes has been shown to produce α-corner-anti isomers. sciencepublishinggroup.com The stereochemical outcome of these reactions is influenced by factors such as the nature of the reactants and the reaction conditions. The synthesis and characterization of these distinct isomers are crucial for understanding their reactivity and potential biological activity. sciencepublishinggroup.com
Research has shown that the approach of a reactant molecule to the cyclododecanone ring can be directed by steric hindrance and intramolecular hydrogen bonding, leading to different stereoisomers. For example, the reaction of α-monosubstituted cyclododecanone with hydroxylamine can result in either α-side-exo or α-corner-anti monosubstituted cyclododecanone oximes depending on the directing effects of the substituent.
Advanced Reaction Chemistry: Beckmann Rearrangement of Cyclododecanone Oxime
Mechanistic Studies of the Rearrangement
The accepted mechanism for the Beckmann rearrangement involves the migration of an alkyl group to an electron-deficient nitrogen atom, which is triggered by the departure of a leaving group from the oxime's hydroxyl group. researchgate.netd-nb.info
Elucidation of the Nitrilium Ion Intermediate Pathway
The rearrangement of cyclododecanone (B146445) oxime proceeds through a key intermediate known as a nitrilium ion. researchgate.net In this process, the hydroxyl group of the oxime is first activated. Subsequently, the alkyl group positioned anti-periplanar to this activated hydroxyl group migrates to the nitrogen atom, leading to the expulsion of the leaving group and the formation of the nitrilium ion. researchgate.netwikipedia.org This intermediate is then attacked by water, which, after a series of steps including tautomerization, yields the final amide product, laurolactam (B145868). masterorganicchemistry.com
While the formation of a linear nitrilium ion is a key step in the rearrangement of many acyclic oximes, its formation in cyclic systems, such as the seven-membered ring of caprolactam's precursor, can be hindered by ring strain. chegg.com However, in the larger twelve-membered ring of cyclododecanone oxime, the conformational flexibility allows for the formation of the nitrilium ion intermediate, facilitating the rearrangement to laurolactam. In situ FT-Raman spectroscopy has been employed to observe the progress of the Beckmann rearrangement, confirming the presence of key intermediates. mdpi.com
Influence of Acid Catalysis on Reaction Mechanism
Acid catalysis is fundamental to the Beckmann rearrangement of this compound. wikipedia.org Strong protic acids, such as sulfuric acid and oleum (B3057394), are traditionally used to protonate the oxime's hydroxyl group, transforming it into a good leaving group (water). wikipedia.orguni-stuttgart.depw.live This protonation is a critical activation step that initiates the rearrangement cascade. masterorganicchemistry.com
The strength of the acid catalyst plays a crucial role in the reaction's efficiency. While strong acids are effective, they also lead to the formation of significant amounts of byproducts, such as ammonium (B1175870) sulfate (B86663), and present environmental and corrosion challenges. uni-stuttgart.de Research has shown that both Brønsted and Lewis acids can catalyze the reaction. acs.org The nature of the acid site, whether it's a Brønsted or a Lewis acid, influences the interaction with the oxime and the subsequent reaction pathway. uni-stuttgart.de For instance, in situ solid-state NMR studies have revealed that on solid acid catalysts, the oxime can interact with both SiOH groups (weaker acid sites) and Brønsted acid sites, with the latter leading to N-protonation of the oxime. uni-stuttgart.de
The reaction medium also significantly impacts the catalytic activity. For example, the use of ionic liquids as both solvent and catalyst has been explored. In some ionic liquids, trace amounts of hydrofluoric acid (HF), formed from the hydrolysis of the anion, have been found to be the true catalytic species, demonstrating that even minute concentrations of a strong acid can drive the reaction. researchgate.net
Theoretical Insights into Migratory Aptitude and Stereospecificity
The Beckmann rearrangement is characterized by its high degree of stereospecificity. The group that migrates is invariably the one that is in the anti-periplanar position relative to the leaving group on the nitrogen atom. wikipedia.orgpw.live This stereochemical requirement dictates which of the two groups attached to the oxime carbon will migrate. In the case of this compound, a single product, laurolactam, is formed due to the cyclic nature of the starting material.
Theoretical studies, including ab initio molecular orbital calculations, have provided deeper insights into the reaction mechanism. kuleuven.be These studies have confirmed that the rearrangement proceeds through a concerted process where the migration of the alkyl group and the departure of the leaving group occur simultaneously. pw.live Computational models have also been used to investigate the role of the solvent in the reaction, suggesting that solvent molecules can actively participate in the proton transfer steps, thereby lowering the activation energy of the rate-determining step. kuleuven.be
Catalytic Systems for Efficient Beckmann Rearrangement
The quest for more sustainable and efficient methods for the Beckmann rearrangement has driven the development of a wide array of catalytic systems, moving beyond traditional homogeneous strong acids.
Homogeneous Acidic Catalysts
While conventional catalysts like sulfuric acid and oleum are effective, their drawbacks have spurred research into alternative homogeneous systems. uni-stuttgart.de One approach involves the use of cyanuric chloride in combination with a zinc chloride co-catalyst, which can efficiently convert this compound to laurolactam. wikipedia.orgacs.org The reaction proceeds through a catalytic cycle where cyanuric chloride activates the hydroxyl group. wikipedia.org Other effective homogeneous catalysts include chlorosilanes, such as trimethylchlorosilane and tetrachlorosilane, in nitrile solvents. researchgate.netoup.com
Ionic liquids have also emerged as promising homogeneous catalysts and reaction media. semanticscholar.org For instance, Brønsted acidic ionic liquids have demonstrated high conversion and selectivity in the liquid-phase Beckmann rearrangement under relatively mild conditions. mdpi.com In some cases, the product itself can be a component of the ionic liquid, creating a dynamic system. researchgate.net
| Catalyst System | Reaction Conditions | Conversion (%) | Selectivity (%) | Reference |
| Cyanuric chloride / ZnCl₂ | Not specified | High | High | acs.org |
| Tetrachlorosilane | 100 °C, cyclohexane | High | High | oup.com |
| [CPL][2MSA] (Ionic Liquid) | 90 °C, 2h | 100 | 95 | mdpi.com |
This table presents a selection of homogeneous catalytic systems for the Beckmann rearrangement of this compound and related oximes, highlighting their efficiency under various conditions.
Heterogeneous Solid-Acid Catalysts
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation, reusability, and reduced waste generation. lookchem.com A variety of solid acid catalysts have been investigated for the Beckmann rearrangement of this compound, particularly for vapor-phase processes which are considered superior from a process engineering perspective. researchgate.net
Zeolites, with their well-defined pore structures and tunable acidity, have been extensively studied. MFI-type zeolites have been successfully implemented on an industrial scale for the vapor-phase rearrangement of cyclohexanone (B45756) oxime. uni-stuttgart.de For the larger this compound, zeolites with larger pores, such as Beta zeolites, have shown better catalytic performance than H-ZSM-5. researchgate.net The activity of zeolites is attributed to both Brønsted acid sites (associated with framework aluminum) and silanol (B1196071) groups. uni-stuttgart.deresearchgate.net
Other promising heterogeneous catalysts include:
Mesoporous silica (B1680970) materials: Materials like Al-MCM-41 have been shown to be effective, with their catalytic activity influenced by the aluminum content and the presence of silanol nests. mdpi.com
Metal-exchanged clays: Titanium cation-exchanged montmorillonite (B579905) has been reported as an efficient catalyst for the liquid-phase rearrangement under mild conditions. lookchem.com
Silicoaluminophosphates (SAPOs): These materials have demonstrated high conversion and selectivity for the rearrangement of this compound in both liquid and gas phases. google.com
| Catalyst | Reaction Phase | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| Acid-treated [Al,B]-BEA zeolite | Gas | ~320 | 100 | 98 | researchgate.net |
| Delaminated dealuminated β zeolite | Liquid | Not specified | 16 | 98 | google.com |
| Ti⁴⁺-montmorillonite | Liquid | 90 | 99 | 98 | lookchem.com |
| Silicoaluminophosphate (FAU) | Gas/Liquid | Not specified | High | High | google.com |
This table summarizes the performance of various heterogeneous solid-acid catalysts in the Beckmann rearrangement of this compound, showcasing their potential for efficient and selective conversion.
The deactivation of heterogeneous catalysts due to the adsorption and decomposition of organic compounds on the catalyst surface remains a challenge, particularly in gas-phase reactions. google.com However, studies have shown that some catalysts can be effectively regenerated without a significant loss of performance. researchgate.net
Ionic Liquid Catalyzed Rearrangements
Ionic liquids (ILs) have emerged as effective catalysts and reaction media for the Beckmann rearrangement, offering a greener alternative to traditional solvents and catalysts. researchgate.netresearchgate.net Brønsted acidic ionic liquids, in particular, have shown high efficiency. mdpi.comresearchgate.net
For the rearrangement of this compound, specific ILs have demonstrated remarkable activity and selectivity. For example, the reaction in 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([C4mim][PF6]) and 1-butyl-1-methylpyrrolidinium (B1250683) hexafluorophosphate ([C4mpyr][PF6]) at 130°C resulted in excellent conversion and selectivity (99% and 98% respectively). researchgate.net The catalytic activity in these cases is attributed to trace amounts of hydrogen fluoride (B91410) (HF) generated from the hydrolysis of the PF6⁻ anion. researchgate.net In contrast, ILs like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([C4mim][BF4]) showed virtually no activity, highlighting the crucial role of the anion. researchgate.net
Novel caprolactam-based Brønsted acidic ionic liquids have also been developed, showing high catalytic activity for the rearrangement of various ketoximes, including a 94.9% yield for this compound. mdpi.com The use of bi-functional acidic ionic liquids, which combine Brønsted and Lewis acidity (e.g., through the addition of ZnCl₂), can further enhance catalytic performance. researchgate.netsciopen.com
Table 2: Ionic Liquid Performance in this compound Rearrangement
| Ionic Liquid Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Note | Source(s) |
| [C₄mim][PF₆] | 130 | 99 | 99 | Catalysis by trace HF from PF₆⁻ hydrolysis. | researchgate.net |
| [C₄mpyr][PF₆] | 130 | 98 | 98 | Similar HF-catalyzed mechanism. | researchgate.net |
| [C₄mim][BF₄] | 130 | <5 | - | Inactive under the tested conditions. | researchgate.net |
| [CPL][2MSA] | 90 | - | 94.9 (Yield) | Tested on various ketoximes. | mdpi.com |
Halogen-Based Catalysts (e.g., Cyanuric Chloride)
Halogenated compounds, particularly cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), have been identified as mild and highly active organocatalysts for the Beckmann rearrangement. wikipedia.orgnih.govresearchgate.net This method avoids the harsh conditions of strong acid catalysis.
The rearrangement of this compound to ω-laurolactam can be achieved in quantitative yield using a catalytic amount of cyanuric chloride (0.5 mol%) with zinc chloride (1 mol%) as a co-catalyst. nih.govresearchgate.net The reaction mechanism involves the activation of the oxime's hydroxyl group by cyanuric chloride through a nucleophilic aromatic substitution. wikipedia.orgunacademy.com This creates a good leaving group, facilitating the rearrangement. The catalytic cycle regenerates the active species, making it an efficient process. wikipedia.org This catalytic system is effective for producing the monomer for Nylon-12 and can be used in various solvents, with isopropylcyclohexane (B1216832) being a suitable option. wikipedia.orggoogle.com
Reaction Environment and Process Optimization
Liquid-Phase vs. Vapor-Phase Rearrangement
Both liquid-phase and vapor-phase processes have been developed as alternatives to the conventional homogeneous sulfuric acid method, each with distinct advantages and challenges.
Liquid-Phase Rearrangement: This approach is often conducted at lower temperatures than vapor-phase reactions. researchgate.net The use of solid acid catalysts like hierarchical Beta zeolites has shown significant benefits in the liquid phase for bulky substrates, as the mesoporous structure enhances diffusion and reduces product inhibition. rsc.orgresearchgate.net Similarly, nanosized and delayered zeolitic materials have been explored to improve active site accessibility for the transformation of this compound. mdpi.com Ionic liquids are also exclusively used in the liquid phase, offering high yields under relatively mild conditions. mdpi.comresearchgate.net However, catalyst deactivation and separation can still be challenges in liquid-phase systems.
Vapor-Phase Rearrangement: This method is generally considered a superior process from a technical standpoint, especially for large-scale industrial production. researchgate.net It operates at higher temperatures (e.g., 300-450 °C) and often at reduced pressures to ensure the substrate and product remain in the gas phase. researchgate.netresearchgate.net Vapor-phase reactions over solid catalysts like MFI or Beta zeolites can achieve very high conversion and selectivity. researchgate.net A significant advantage is the potential for continuous operation in a fixed-bed or fluidized-bed reactor, which simplifies product separation and can enhance catalyst lifetime. mdpi.com For this compound, a key challenge is its high boiling point, which necessitates specific conditions to prevent catalyst deactivation from adsorbed organic compounds. google.com However, studies have shown that catalysts can be effectively regenerated, for instance, through thermal desorption, without a measurable loss of performance. researchgate.net
Ultimately, the choice between liquid and vapor phase depends on a trade-off between reaction conditions, catalyst stability, and the specific requirements of the desired product and scale of operation. researchgate.netmdpi.comresearchgate.net
Microwave-Assisted Synthesis Enhancements
The application of microwave irradiation has emerged as a significant enhancement to the Beckmann rearrangement of this compound, offering accelerated reaction times and improved efficiency. Research has demonstrated that the rearrangement to ω-laurolactam can be achieved with high selectivity when using micro-mesoporous catalysts under microwave conditions. scribd.com This method presents a substantial improvement over conventional heating methods.
Studies comparing conventional and microwave-assisted heating for the liquid-phase Beckmann rearrangement of this compound have highlighted the effectiveness of microwave technology. kaimosi.com When using mesoporous silicoaluminophosphate molecular sieves as catalysts, the microwave-assisted approach yields results comparable to those seen in vapor-phase rearrangements of other oximes, demonstrating its high activity and selectivity. kaimosi.com The reaction time for the conversion can be dramatically reduced, often to as little as five minutes, while still achieving high conversion rates. scribd.com
Solvent-free microwave-assisted reactions have also been explored, presenting a greener alternative to traditional methods. For instance, a method utilizing ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino) acetate (B1210297) under microwave irradiation can convert ketoximes to their corresponding lactams in approximately 10 minutes without the need for a Lewis acid or co-catalyst. kaimosi.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Beckmann Rearrangement
| Parameter | Conventional Heating | Microwave-Assisted Heating |
|---|---|---|
| Catalyst | Mesoporous Silicoaluminophosphates | Mesoporous Silicoaluminophosphates |
| Reaction Time | Longer (hours) | Shorter (minutes) scribd.com |
| Conversion | High | High kaimosi.com |
| Selectivity | High | High scribd.comkaimosi.com |
| Conditions | Liquid-phase | Liquid-phase kaimosi.com |
Utilization of Supercritical Fluids as Reaction Media
The use of supercritical fluids, particularly supercritical water (SCW), as a reaction medium for the Beckmann rearrangement offers a non-catalytic and environmentally benign alternative to traditional acid-catalyzed methods. mdpi.comnih.gov While much of the foundational research has focused on cyclohexanone oxime, the principles are applicable to larger cyclic oximes like this compound. In supercritical water, the rearrangement can proceed rapidly and with excellent selectivity without the need for external catalysts. researchgate.net
The unique properties of supercritical water, such as its enhanced concentration of hydronium ions (H+), play a crucial role in initiating the reaction. nih.gov This inherent acidity of SCW can facilitate the protonation of the oxime's hydroxyl group, a key step in the Beckmann rearrangement mechanism. nih.gov The disrupted hydrogen bond network of SCW is also believed to be critical in triggering the reaction and ensuring its selectivity. nih.gov This approach avoids the use of corrosive and environmentally harmful acids like fuming sulfuric acid, which is a significant advantage from a process safety and sustainability perspective. researchgate.net
Nanomicelle-Facilitated Transformations
A highly sustainable and eco-friendly approach to the Beckmann rearrangement involves the use of nanomicelles to facilitate the transformation in an aqueous medium under mild conditions. researchgate.net This methodology aligns with the principles of green chemistry by minimizing the use of organic solvents and harsh reagents. researchgate.net
The nanomicellar system enables the efficient conversion of functionalized ketones into their corresponding amides. researchgate.net This technique can be integrated into a one-pot oximation-Beckmann rearrangement process, further enhancing its efficiency by eliminating intermediate workup and purification steps. researchgate.net The use of nanomicelles provides a powerful and more sustainable alternative to conventional solution-based methods, offering advantages such as reduced reaction times and simplified operational conditions. researchgate.net
Optimization of Conversion and Selectivity Profiles
Significant research efforts have been directed towards optimizing the conversion of this compound and the selectivity towards ω-laurolactam. These efforts have primarily focused on the development of novel catalytic systems and the fine-tuning of reaction conditions.
A variety of solid acid catalysts have been investigated for the vapor-phase Beckmann rearrangement. An acid-treated [Al,B]-BEA zeolite, for example, has demonstrated complete conversion of this compound with an excellent selectivity of 98% at approximately 320 °C and reduced pressure. researchgate.net This catalyst also showed good regenerability, a crucial factor for industrial applications. researchgate.net Similarly, nanosized and delayered zeolitic materials have been shown to be effective for the liquid-phase Beckmann rearrangement of this compound. nih.govsciopen.com
In the liquid phase, chlorosilanes, such as tetrachlorosilane, have been identified as effective catalysts, particularly when used in hydrocarbon solvents like cyclohexane. researchgate.net The addition of nitriles, such as acetonitrile (B52724), plays an important role in these systems by helping to remove silane (B1218182) species from the product. researchgate.net
Another highly efficient method involves the use of cyanuric chloride (TCT) as a catalyst. One approach uses cyanuric chloride (0.5 mol%) with anhydrous zinc chloride (1 mol%) in acetonitrile, achieving a 90% yield. An even more streamlined, patent-pending method eliminates the need for the zinc chloride co-catalyst, relying solely on TCT in a solvent like isopropylcyclohexane. This process achieves 99% conversion and greater than 99% selectivity, and the absence of the metal co-catalyst simplifies the downstream purification process.
Table 2: Catalytic Systems for Optimized Beckmann Rearrangement of this compound
| Catalyst System | Phase | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Acid-treated [Al,B]-BEA zeolite | Vapor | ~320 | 100 | 98 | researchgate.net |
| Tetrachlorosilane/Acetonitrile | Liquid | 100 | High | High | researchgate.net |
| Cyanuric chloride/ZnCl₂ | Liquid | 82 | - | 90 (Yield) | |
| Cyanuric chloride (TCT) | Liquid | 70-130 | 99 | >99 | |
| Silicoaluminophosphate catalysts | Liquid/Gas | - | High | High | google.com |
Derivatives and Functionalization of Cyclododecanone Oxime
Synthesis of Novel Cyclododecanone (B146445) Oxime Analogues
The synthesis of new analogues of cyclododecanone oxime has been achieved through several strategic approaches, including substitution on the cyclododecane (B45066) ring and modification of the oxime functional group itself.
The introduction of bulky substituents such as phenyl and cyclohexyl groups at the α-position to the oxime function has been successfully accomplished. The synthesis begins with the preparation of the corresponding substituted ketones, 2-phenylcyclododecanone and 2-cyclohexylcyclododecanone. These precursors are then reacted with hydroxylamine (B1172632) hydrochloride to yield the desired oxime derivatives. sioc-journal.cnresearchgate.net
A study detailed the synthesis of 2-cyclohexylthis compound and 2-phenylthis compound from their respective ketone precursors. sioc-journal.cnresearchgate.net The reaction involves the standard oximation process using hydroxylamine hydrochloride. researchgate.net
Table 1: Synthesis of Substituted Cyclododecanone Oximes
| Precursor Ketone | Reagent | Product |
|---|---|---|
| 2-Cyclohexylcyclododecanone | Hydroxylamine hydrochloride | 2-Cyclohexylthis compound |
Building upon the synthesis of α-substituted cyclododecanones, researchers have also prepared dione (B5365651) monooxime isomers. These compounds are synthesized by reacting 2-cyclohexylcyclododecanone and 2-phenylcyclododecanone with a NaNO₂-HCl system. sioc-journal.cnresearchgate.net This reaction introduces a second carbonyl group, resulting in the formation of 3-cyclohexylcyclododecan-1,2-dione monooxime and 3-phenylcyclododecan-1,2-dione monooxime, respectively. researchgate.net The structures of these compounds, including their specific conformations, have been confirmed through X-ray diffraction analysis. sioc-journal.cn
The oxime functional group provides a convenient handle for esterification, leading to the creation of oxime esters with potential applications in various fields of chemistry. A notable example is the synthesis of α-phenylsulfonylthis compound esters. In one study, twenty novel compounds in this class were synthesized through the acylation of α-phenylsulfonylthis compound. sioc-journal.cnresearchgate.net The general synthetic route involves reacting the parent oxime with various acylating agents. sioc-journal.cn The structures of these novel oxime esters were confirmed using elemental analysis, ¹H NMR, and IR spectroscopy. sioc-journal.cnresearchgate.net
Table 2: Examples of Synthesized α-Phenylsulfonylthis compound Esters
| Compound ID | Acyl Group | Research Focus |
|---|---|---|
| 8p | 2,4-Dichlorophenoxy acetyl | Herbicidal Activity sioc-journal.cnresearchgate.net |
These oxime esters are a class of organic compounds synthesized by the condensation of ketoximes with carboxylic acids. ijpcbs.com
A modern approach to modifying this compound involves the formation of organic silicon ether derivatives. A patented method describes the reaction of this compound with a chlorosilane in a dichloromethane (B109758) solution. google.com This process results in the formation of an N-O-Si bond, yielding the corresponding organic silicon ether of this compound. The reaction conditions, such as temperature, are controlled to achieve the desired product. google.com These silicon ether derivatives can play a role in subsequent reactions, such as facilitating oxime exchange processes. google.com
Table 3: Synthesis of Organic Silicon Ether Derivatives of this compound
| Reactant 1 | Reactant 2 | Solvent | Product |
|---|
Reactivity and Further Chemical Transformations of Oxime Derivatives
The derivatives of this compound can undergo further chemical reactions, demonstrating the versatility of the oxime functional group. One of the most significant transformations is its reduction.
The oxime group is a valuable precursor for the synthesis of amines and hydroxylamines through catalytic hydrogenation. researchgate.netmdpi.com This transformation is a cornerstone of synthetic organic chemistry for converting a carbonyl group, via the oxime, into an amino group. researchgate.netmdpi.com
The selective reduction of the C=N bond in oximes without cleaving the N-O bond is a significant challenge. epfl.ch However, specific catalytic systems have been developed to control the outcome of the reaction.
Formation of Hydroxylamines: The hydrogenation of oximes to hydroxylamines is challenging because the N-O bond is weak and prone to cleavage. epfl.ch Nevertheless, certain catalysts, such as platinum supported on a porous ceria-zirconia solid solution (Pt/CeO₂-ZrO₂), have shown high efficiency and selectivity for this transformation under ambient conditions. mdpi.com This method represents a sustainable route to hydroxylamines with high atom economy. mdpi.com The use of platinum-based heterogeneous catalysts, often in the presence of a strong acid, was an early successful approach. epfl.ch
Formation of Primary Amines: Further hydrogenation of the intermediate hydroxylamine, or direct reduction of the oxime under different conditions, leads to the formation of primary amines. mdpi.com This often involves the complete reduction of the C=N bond and cleavage of the N-O bond. researchgate.net Heterogeneous catalytic hydrogenation is a common and efficient method for this conversion. mdpi.comencyclopedia.pub Catalysts based on platinum (Pt) and palladium (Pd) are frequently employed for the hydrogenation of ketoximes to the corresponding primary amines. mdpi.com
The general scheme for the hydrogenation of an oxime derivative is as follows:
R₂C=NOH + H₂ (catalyst) → R₂CH-NHOH (Hydroxylamine) R₂CH-NHOH + H₂ (catalyst) → R₂CH-NH₂ (Primary Amine) + H₂O
This reactivity highlights that the oxime derivatives of cyclododecanone can serve as valuable intermediates for producing cyclododecylamines and N-hydroxycyclododecylamines, which are important building blocks in organic synthesis.
Incorporation into Complex Molecular Architectures
This compound serves as a pivotal intermediate in the synthesis of more complex molecular structures, leveraging its large, flexible 12-membered ring and the versatile reactivity of the oxime functional group. Its incorporation into larger architectures primarily proceeds through reactions that transform the oxime into a new functional group, which then becomes part of a macrocyclic system, a polymer, or a supramolecular assembly.
The most significant application of this compound is as the direct precursor to ω-laurolactam (also known as azacyclotridecan-2-one), the monomer required for the industrial production of Nylon-12. researchgate.netscirp.orgresearchgate.net This transformation is accomplished via the Beckmann rearrangement, a classic reaction in organic chemistry that converts an oxime into an amide. researchgate.netudel.edu In this case, the reaction results in a ring expansion, converting the 12-membered carbocycle into a 13-membered lactam. researchgate.net The subsequent ring-opening polymerization of laurolactam (B145868) yields Nylon-12, a high-performance polyamide with numerous applications. scirp.orgresearchgate.net
The efficiency of the Beckmann rearrangement of this compound has been the subject of extensive research, with various catalytic systems developed to maximize yield and employ more environmentally benign conditions compared to the traditional use of fuming sulfuric acid. researchgate.netacs.org Modern methods utilize organocatalysts or metal salts, which can achieve high to quantitative yields under milder conditions. udel.eduacs.org For instance, the combination of cyanuric chloride and zinc chloride has proven to be a highly effective catalyst system for this transformation on a large scale. acs.org
Table 1: Catalytic Beckmann Rearrangement of this compound to Laurolactam
| Catalyst System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Cyanuric chloride (0.5 mol %), ZnCl₂ (1 mol %) | Acetonitrile (B52724) | Reflux (82 °C) | Quantitative | acs.org |
| ZnCl₂, Cyanuric chloride | Acetonitrile | Reflux (82 °C) | 90% | udel.edu |
Beyond polymerization, the cyclododecanone framework is a structural motif found in various complex molecules and is utilized in the construction of supramolecular structures. researchgate.netresearchgate.net Although research often begins with the parent ketone, the principles apply to its derivatives. For example, aldol (B89426) derivatives of cyclododecanone have been shown to form supramolecular helical structures through hydrogen bonding. researchgate.netresearchgate.net The oxime group of cyclododecanone provides a reactive handle for introducing other functionalities that can direct the self-assembly of these large rings into ordered, complex architectures.
Furthermore, the this compound skeleton can be modified prior to its incorporation into larger structures. The synthesis of substituted cyclododecanone derivatives, such as 2-phenylcyclododecanone and 2-cyclohexylcyclododecanone, which are then converted to their respective oximes, opens pathways to functionalized macrocycles. researchgate.netsioc-journal.cn These substituted building blocks can be used to synthesize complex natural products or their analogues, where the 12-membered ring is a core structural feature. researchgate.netmdpi.com The reactivity of the cyclododecanone ring allows for the attachment of various side chains, which can then be carried through the oxime formation and subsequent rearrangement steps to produce highly tailored and complex macrocyclic compounds.
Advanced Analytical and Spectroscopic Characterization of Cyclododecanone Oxime and Its Derivatives
High-Resolution Spectroscopic Techniques
Spectroscopic techniques provide profound insights into the molecular framework of cyclododecanone (B146445) oxime by probing the interactions of its atoms and functional groups with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.
¹H and ¹³C NMR: In solution-state NMR, ¹H and ¹³C spectra provide a fingerprint of the molecule's carbon-hydrogen framework. For cyclododecanone oxime, the ¹H NMR spectrum typically displays a complex multiplet for the numerous methylene (B1212753) (CH₂) protons of the large cyclododecane (B45066) ring, usually in the range of 1.2-2.5 ppm. Protons on carbons adjacent to the oxime group (C=NOH) are expected to be shifted further downfield. The hydroxyl proton of the oxime group gives a characteristic signal that can be broad and its chemical shift is dependent on concentration and solvent. The ¹³C NMR spectrum shows signals for the non-equivalent carbon atoms in the ring. The carbon atom of the C=N bond is significantly deshielded and appears at a characteristic downfield shift (typically >150 ppm), clearly distinguishing it from the aliphatic carbons of the ring. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to calculate theoretical chemical shifts to aid in spectral assignment. nih.gov
Table 1: Typical NMR Chemical Shift Ranges for this compound An interactive table would be implemented here in a web format, allowing users to sort and filter data.
| Nucleus | Functional Group | Typical Chemical Shift (δ) in ppm |
|---|---|---|
| ¹H | -CH₂- (ring) | 1.2 - 1.8 |
| ¹H | -CH₂- (alpha to C=N) | 2.0 - 2.5 |
| ¹H | N-OH | Variable, often broad |
| ¹³C | -CH₂- (ring) | 20 - 40 |
Solid-State NMR (SSNMR): For studying the compound in its solid, crystalline form, SSNMR is an invaluable tool. It provides information on molecular structure and dynamics without the need to dissolve the sample. Techniques like High Resolution-Magic Angle Spinning (HR-MAS) NMR are effective in analyzing semi-solid phases. researchgate.net Multinuclear SSNMR has been employed to study the Beckmann rearrangement of this compound, a crucial industrial reaction. researchgate.net For instance, ¹⁵N solid-state NMR, often combined with theoretical calculations, has been used to investigate the rearrangement of ¹⁵N-labeled this compound over zeolite catalysts, providing evidence for reaction intermediates. researchgate.net
²H MAS NMR: Deuterium (B1214612) (²H) solid-state NMR is a powerful method for probing molecular dynamics over a wide range of timescales. nih.govnih.gov While static ²H NMR is often used, combining it with Magic-Angle Spinning (MAS) at high magnetic fields can significantly enhance spectral resolution and sensitivity, allowing for the rapid acquisition of spectra from powdered samples. chemrxiv.org For this compound, site-specific deuterium labeling would allow for the study of the mobility of different segments of the large, flexible 12-membered ring. Furthermore, advanced two-dimensional techniques like ²H-¹H isotope correlation spectroscopy (CP-iCOSY) could be applied to elucidate through-space interactions and local structures in the solid state. chemrxiv.org
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational modes of its bonds. nist.gov
The most prominent and diagnostic peaks include a broad band in the region of 3100-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the oxime's hydroxyl group; the broadening is due to hydrogen bonding, especially in the solid state. researchgate.netresearchgate.net The C=N double bond of the oxime group gives rise to a stretching absorption around 1640-1670 cm⁻¹. researchgate.net Additionally, the spectrum is dominated by strong absorptions in the 2850-2960 cm⁻¹ range due to the C-H stretching of the numerous methylene groups in the aliphatic ring. pressbooks.pubopenstax.org The N-O stretching vibration can also be observed, typically in the 930-960 cm⁻¹ region. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound An interactive table would be implemented here in a web format, allowing users to sort and filter data.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 3100 - 3600 | O-H stretch (oxime) | Strong, Broad |
| 2850 - 2960 | C-H stretch (aliphatic CH₂) | Strong |
| 1640 - 1670 | C=N stretch (oxime) | Medium |
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and assessing its purity. nih.gov For this compound (C₁₂H₂₃NO), the exact molecular weight is 197.3171 g/mol . nist.govnist.gov
High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula of the parent ion, confirming the identity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are pivotal for purity assessment. nih.gov A sample is first injected into a chromatograph (GC or LC), which separates the main compound from any impurities, starting materials, or by-products. The separated components then enter the mass spectrometer for detection and identification. This provides a quantitative measure of purity and allows for the identification of contaminants. rsc.orguab.edu
Quadrupole Time-of-Flight LC-MS (Q-TOF LC-MS): This advanced technique combines the separation power of liquid chromatography with a hybrid mass analyzer that utilizes both a quadrupole and a time-of-flight (TOF) detector. nih.gov Q-TOF instruments offer high mass resolution, accuracy, and sensitivity, making them ideal for the definitive confirmation of this compound's identity and for the structural characterization of its derivatives and any low-level impurities. chem-agilent.com
Diffraction Methods for Structural Elucidation
Diffraction methods are unparalleled in their ability to determine the precise three-dimensional arrangement of atoms within a crystalline solid, providing definitive information on bond lengths, bond angles, and molecular conformation.
X-ray diffraction is a powerful, non-destructive technique that exploits the scattering of X-rays by the electron clouds of atoms in a crystal lattice. lucideon.com
Single Crystal X-ray Diffraction (SCXRD): Considered the gold standard for molecular structure determination, SCXRD requires a small, high-quality single crystal. nih.govmdpi.com The diffraction pattern produced allows for the complete solution and refinement of the crystal structure. This analysis would yield the exact atomic coordinates of this compound, revealing precise bond lengths, angles, and the conformation of the 12-membered ring. It also reveals how the molecules pack together in the crystal lattice, including details of intermolecular interactions like hydrogen bonding involving the oxime's hydroxyl group.
Powder X-ray Diffraction (PXRD): PXRD is used for the analysis of polycrystalline or powdered samples. ub.edu The resulting diffractogram is a characteristic "fingerprint" of a specific crystalline phase. frontiersin.org This technique is invaluable for identifying the bulk material, confirming phase purity, and detecting the presence of different crystalline forms (polymorphs). The experimental powder pattern of a this compound sample can be compared to a reference pattern from a database or a pattern simulated from single-crystal data to verify its identity and crystallinity. frontiersin.orgicdd.com
The data obtained from X-ray crystallography provides the ultimate basis for conformational analysis. gla.ac.ukresearcher.life The large 12-membered ring of this compound is highly flexible. Studies on the parent ketone, cyclododecanone, and its derivatives have shown that the ring predominantly adopts a square-like nih.gov conformation, which minimizes transannular strain. researchgate.net It is expected that the cyclododecane ring in this compound also prefers this low-energy conformation in the crystalline state.
Table 3: Representative Crystallographic Parameters Determined by SCXRD for a Molecular Crystal This table presents typical parameters that would be obtained from a single-crystal X-ray diffraction analysis of this compound. An interactive table would be implemented here in a web format, allowing users to sort and filter data.
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice | Monoclinic |
| Space Group | The specific symmetry group of the crystal | P2₁/c |
| a, b, c (Å) | Unit cell dimensions | 10.5, 8.2, 15.1 |
| α, β, γ (°) | Unit cell angles | 90, 105.2, 90 |
| Volume (ų) | Volume of the unit cell | 1275 |
| Z | Number of molecules per unit cell | 4 |
Chromatographic and Separation Methodologies
The analysis and purification of this compound and its derivatives rely on a suite of powerful chromatographic techniques. These methods are essential for ensuring the purity of starting materials, monitoring the progress of chemical transformations, and characterizing complex product mixtures.
Gas Chromatography (GC) for Purity and Reaction Monitoring
Gas chromatography (GC) is a cornerstone analytical technique for assessing the purity of this compound and for monitoring the progress of reactions such as its synthesis or its subsequent Beckmann rearrangement to ω-laurolactam. omicsonline.org GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a heated column. tricliniclabs.com The time it takes for a compound to travel through the column, known as the retention time, is a characteristic feature used for identification. The area under a peak in the resulting chromatogram is proportional to the amount of that compound in the sample, allowing for quantitative analysis. youtube.com
In the context of this compound, GC is particularly effective for:
Purity Assessment: Determining the percentage purity of a this compound sample by detecting and quantifying any residual starting material (cyclododecanone), solvents, or synthesis byproducts.
Reaction Monitoring: Tracking the conversion of cyclododecanone to this compound during its synthesis. In the industrially significant vapor-phase Beckmann rearrangement, GC analysis is critical for monitoring the conversion of the oxime and the selectivity towards the desired product, ω-laurolactam, while also detecting the formation of byproducts like cyclododecanone.
A typical GC analysis involves vaporizing the sample in an injector, separating the components on a capillary column (often with a nonpolar or medium-polarity stationary phase), and detecting them as they exit the column, commonly with a Flame Ionization Detector (FID).
Table 1: Illustrative GC Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film | Capillary column for high-resolution separation. |
| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5) | A versatile, medium-polarity phase suitable for separating the oxime from its ketone precursor and lactam product. |
| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. youtube.com |
| Injector Temp. | 250 °C | Ensures rapid vaporization of the sample without thermal degradation. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds and provides a response proportional to the mass of carbon. |
| Detector Temp. | 300 °C | Prevents condensation of the separated components. |
| Oven Program | 150 °C initial, ramp to 280 °C at 10 °C/min | A temperature gradient allows for the efficient elution of compounds with different boiling points. |
High-Performance Liquid Chromatography (HPLC) and Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis
For more complex mixtures that are not amenable to standard GC analysis, High-Performance Liquid Chromatography (HPLC) and comprehensive two-dimensional gas chromatography (GC×GC) offer enhanced separation capabilities.
High-Performance Liquid Chromatography (HPLC) is a separation technique that uses a liquid mobile phase and a solid stationary phase packed into a column. It is particularly useful for compounds that are non-volatile or thermally unstable. In the analysis of this compound derivatives, reversed-phase HPLC is often employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water). This technique can effectively separate the oxime from more polar impurities or degradation products.
Two-Dimensional Gas Chromatography (GC×GC) provides a significantly higher degree of separation than conventional GC by using two different columns in series connected by a modulator. gcms.czazom.com The entire effluent from the first-dimension column is systematically trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. sepsolve.comchemistry-matters.com This results in a two-dimensional chromatogram (a contour plot) where compounds are separated based on two independent properties, such as volatility and polarity. azom.com GC×GC is exceptionally powerful for resolving minor components in complex matrices, such as identifying trace impurities in technical-grade this compound or analyzing the complex byproduct profile from catalytic rearrangement reactions. The structured nature of the resulting chromatograms, where chemically similar compounds appear in distinct regions of the plot, aids in the identification of unknown peaks. gcms.cz
Thin-Layer Chromatography (TLC) for Reaction Progression Monitoring
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method used for qualitatively monitoring the progress of a chemical reaction. rsc.orgyoutube.com It involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The plate is then placed in a chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase.
For monitoring the synthesis of this compound from cyclododecanone, a TLC plate would typically be spotted with three lanes:
A pure sample of the starting material (cyclododecanone).
The reaction mixture.
A "co-spot" containing both the starting material and the reaction mixture to aid in identification. libretexts.org
As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot corresponding to the more polar this compound product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org Visualization is often achieved under a UV lamp, as the compounds may be UV-active, or by using chemical stains. rochester.edu
Advanced Techniques for Catalyst Characterization in Oxime Transformations
The efficiency of the Beckmann rearrangement of this compound is highly dependent on the properties of the solid acid catalyst used. Advanced analytical techniques are crucial for characterizing the physical and morphological properties of these catalysts, which in turn govern their activity and selectivity. jocpr.com
Electron Microscopy (TEM, SEM) for Morphological and Nanostructural Analysis
Electron microscopy is an indispensable tool for visualizing the structure and morphology of catalyst materials at the micro- and nanoscale. nih.gov
Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional projection images by passing a beam of electrons through an ultrathin section of the catalyst. azooptics.com It is used to determine the size, shape, and distribution of active catalyst particles dispersed on a support material. azooptics.com For catalysts used in oxime transformations, TEM can reveal the crystal lattice structure of the active phase and visualize the porous framework of supports like zeolites or mesoporous silicas. azooptics.comcolorado.edu In situ TEM allows for the observation of dynamic changes in the catalyst's structure under reaction conditions. colorado.edunih.gov
Table 2: Information Gained from Electron Microscopy of Catalysts for Oxime Transformation
| Technique | Information Provided | Relevance to Catalysis |
|---|---|---|
| SEM | Surface topography, particle shape and size, aggregation. | Provides insight into the external surface features accessible to reactants. |
| TEM | Internal structure, particle size distribution, crystal structure, pore visualization. azooptics.com | Crucial for understanding the dispersion of active sites and the accessibility of internal pores. |
Surface Area and Porosity Analysis (e.g., N2 Adsorption)
The surface area and porosity of a heterogeneous catalyst are critical parameters that directly influence its performance. solids-solutions.com High surface area generally leads to a greater number of accessible active sites, while the pore structure affects the diffusion of reactants and products. intertek.com
The most common method for determining these properties is through the physical adsorption of nitrogen gas at low temperatures (77 K). An adsorption-desorption isotherm is generated by measuring the amount of nitrogen adsorbed by the catalyst at various relative pressures.
BET Surface Area: The Brunauer-Emmett-Teller (BET) method is applied to the nitrogen adsorption data to calculate the total specific surface area of the catalyst material. intertek.com Catalysts with a large surface area, such as certain zeolites, are often preferred for the Beckmann rearrangement. jocpr.com
Pore Volume and Pore Size Distribution: The isotherm data can also be used to determine the total pore volume and the distribution of pore sizes (micropores <2 nm, mesopores 2-50 nm, and macropores >50 nm). sci-hub.se The pore size distribution is vital as it must allow for efficient transport of the relatively large this compound molecule to the active sites within the catalyst's porous network. intertek.com Pore blockage can lead to a loss of catalytic activity. intertek.com
These characteristics are fundamental in designing and optimizing catalysts for the efficient transformation of this compound into valuable products like ω-laurolactam. nih.gov
Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy
Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy is a powerful analytical technique for obtaining infrared spectra of powdered solid samples. Unlike traditional transmission FTIR, which requires samples to be pressed into transparent pellets, DRIFT analysis can be performed on neat or diluted powders with minimal sample preparation. This method is particularly useful for studying the vibrational modes of molecules adsorbed on the surface of a solid, such as a catalyst.
In a hypothetical DRIFT analysis of this compound, the resulting spectrum would display characteristic absorption bands corresponding to the various functional groups within the molecule. The key vibrational modes would include the stretching of the O-H bond in the oxime group, the C=N double bond, the N-O single bond, and the various C-H and C-C bonds of the cyclododecyl ring.
The precise wavenumbers of these bands would be sensitive to the local chemical environment of the oxime. For instance, if this compound were adsorbed onto a solid acid catalyst, interactions between the oxime's functional groups (particularly the nitrogen and oxygen atoms) and the acidic sites on the catalyst surface would cause shifts in the corresponding vibrational frequencies. These shifts would provide valuable insights into the nature of the adsorption and the mechanism of surface-catalyzed reactions, such as the Beckmann rearrangement.
Hypothetical DRIFT Spectral Data for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Observations for this compound |
| O-H stretch | 3600 - 3200 | A broad band in this region, indicative of hydrogen bonding. The position and shape would change upon adsorption onto a surface. |
| C-H stretch (aliphatic) | 3000 - 2850 | Sharp bands corresponding to the symmetric and asymmetric stretching of the CH₂ groups in the cyclododecyl ring. |
| C=N stretch | 1680 - 1620 | A characteristic band for the oxime double bond. A shift to lower wavenumbers upon coordination to a Lewis acid site would be expected. |
| C-C stretch | 1200 - 800 | A series of bands related to the skeletal vibrations of the twelve-membered carbon ring. |
| N-O stretch | 960 - 930 | A band corresponding to the stretching of the nitrogen-oxygen single bond. |
Temperature Programmed Desorption (TPD) for Acidity Profiling
Temperature Programmed Desorption (TPD) is a technique used to study the desorption of molecules from a solid surface as the temperature is linearly increased over time. When a basic probe molecule, such as ammonia (B1221849) or pyridine, is used, TPD can provide a quantitative profile of the acid sites on a material's surface. The temperature at which the probe molecule desorbs is related to the strength of the acid site to which it was bound, and the amount of desorbed gas is proportional to the number of acid sites.
In the context of this compound, TPD would typically be used to characterize the acidity of a catalyst on which the oxime is to be reacted, for example, in the vapor-phase Beckmann rearrangement to produce ω-laurolactam. However, one could also envision a TPD experiment where this compound itself is adsorbed onto a catalyst surface and its desorption is monitored. The desorption profile would provide information about the strength of the interaction between the oxime and the surface.
A more common application would be to first adsorb a probe molecule like ammonia onto a catalyst that has been modified with this compound or one of its derivatives. The resulting TPD profile would reveal how the presence of the oxime derivative alters the acidic properties of the catalyst surface.
Hypothetical Ammonia-TPD Data for a Catalyst Before and After Modification with a this compound Derivative
| Sample | Desorption Peak Temperature (°C) | Acid Site Strength | Total Acidity (mmol/g) |
| Bare Catalyst | 250 | Weak | 0.5 |
| 450 | Strong | 0.3 | |
| Catalyst + Oxime Derivative | 230 | Weak | 0.4 |
| 420 | Strong | 0.2 |
In this hypothetical scenario, the decrease in both the desorption peak temperatures and the total acidity after modification with a this compound derivative would suggest that the derivative interacts with the acid sites on the catalyst surface, effectively blocking some of them and weakening others. This type of information is crucial for understanding catalyst deactivation mechanisms and for the rational design of more efficient catalytic systems.
Theoretical and Computational Studies of Cyclododecanone Oxime Systems
Quantum Chemical Investigations
Quantum chemistry, through the application of quantum mechanics to chemical systems, allows for the detailed examination of molecular properties at the electronic level. rsc.org By solving approximations of the Schrödinger equation, researchers can determine the electronic structure, predict reactivity, and explore the potential energy surface of molecules like cyclododecanone (B146445) oxime. nih.govlibretexts.orgmuni.cz
The electronic structure of a molecule governs its chemical behavior. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate properties that offer predictive power regarding reactivity. nih.gov
Frontier Molecular Orbital (FMO) Theory: A key concept in predicting reactivity is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. edu.krd The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. schrodinger.com A smaller gap generally implies higher reactivity, as less energy is required for electronic excitation. edu.krd For oximes, these calculations can help predict susceptibility to electrophilic or nucleophilic attack, which is central to understanding their reaction mechanisms. nih.gov
While specific DFT-calculated HOMO-LUMO values for cyclododecanone oxime are not extensively published, analysis of similar oxime compounds provides valuable insights. For example, DFT studies on other oximes have successfully correlated calculated electronic properties with observed chemical behavior. nih.govdntb.gov.ua These studies typically involve geometry optimization followed by frequency calculations to confirm a true energy minimum, and then calculation of the molecular orbitals.
Reactivity Descriptors: Based on HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify and predict chemical behavior. edu.krd
| Descriptor | Formula | Interpretation |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Chemical Potential (μ) | -χ | Related to the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | μ2 / (2η) | Measures the energy lowering of a system when it accepts electrons. |
This table presents global chemical reactivity descriptors derived from HOMO and LUMO energies, calculated using DFT methods. The formulas are based on Koopmans' theorem. edu.krd
Natural Bond Orbital (NBO) Analysis: NBO analysis is another powerful tool used to study electronic structure. It translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and core orbitals, corresponding to the familiar Lewis structure representation. readthedocs.ioq-chem.com This analysis provides insights into charge distribution (natural atomic charges), hybridization, and stabilizing donor-acceptor interactions (hyperconjugation) within the molecule. nih.govfaccts.demolfunction.com For this compound, NBO analysis could reveal the nature of the C=N-OH group, quantifying the electron density on each atom and identifying key orbital interactions that influence its stability and reactivity.
Computational studies on the closely related cyclododecanone have revealed a complex conformational landscape with numerous stable low-energy structures. nih.govnih.gov Using a combination of rotational spectroscopy and DFT calculations, researchers have identified at least seven distinct conformations for cyclododecanone. nih.gov The most stable conformer was found to be a square-like configuration, with conformational preferences being driven by the minimization of transannular (across the ring) hydrogen-hydrogen interactions and, to a lesser extent, torsional strain from eclipsed C-H bonds. nih.gov
While the oxime group (-NOH) would introduce different steric and electronic constraints compared to the ketone's carbonyl group (=O), the fundamental principles governing the ring's conformation are expected to be similar. Theoretical calculations for this compound would involve:
Conformational Search: Using methods like molecular mechanics or systematic grid scans to generate a wide range of possible ring conformations.
Geometry Optimization: Optimizing the geometry of these initial structures using higher-level quantum chemical methods (e.g., DFT) to locate the nearest local energy minima on the PES.
Energy Calculation: Calculating the relative energies of these optimized conformers, including zero-point vibrational energy corrections, to determine their relative populations according to the Boltzmann distribution.
The stability of the oxime functional group itself is also a subject of computational analysis. Oximes are generally more stable to hydrolysis than imines, a property that can be explained by electronic effects. nsf.gov Computational studies can quantify this stability by calculating the activation energy for hydrolysis or other decomposition pathways.
Computational Approaches to Catalyst Design and Reaction Modeling
A major goal of computational chemistry is the in silico design of new, more efficient catalysts. pnnl.govmdpi.commdpi.com For the Beckmann rearrangement of this compound, efforts have focused on replacing hazardous homogeneous catalysts like fuming sulfuric acid with solid acid catalysts. researchgate.net
Zeolite Catalysis: Zeolites are crystalline aluminosilicates with well-defined microporous structures and tunable acidic properties, making them promising catalysts for this rearrangement. tue.nl Computational modeling is used to understand and predict their catalytic performance. mdpi.com Theoretical studies can:
Model Active Sites: Simulate the Brønsted and Lewis acid sites within the zeolite framework and model their interaction with the this compound molecule. jocpr.com
Investigate Confinement Effects: Determine how the shape and size of the zeolite pores influence the conformation of the reactant and the transition state, a phenomenon known as shape selectivity. researchgate.net
Calculate Activation Barriers: Perform quantum chemical calculations (often using QM/MM methods, where the active site is treated with quantum mechanics and the rest of the zeolite with molecular mechanics) to determine the activation energies for the rearrangement on different types of active sites. sylzyhg.com
By comparing the computed energy barriers for different zeolite structures or compositions, researchers can predict which catalysts will be most active and selective, guiding experimental synthesis and testing. jocpr.com
Active Site Modeling in Homogeneous and Heterogeneous Catalysis
Active site modeling is essential for elucidating the mechanisms of catalysis, revealing how catalysts interact with this compound to facilitate its transformation. Computational studies have provided significant insights into both solution-phase (homogeneous) and solid-phase (heterogeneous) catalytic systems.
In homogeneous catalysis , computational models have been used to understand the Beckmann rearrangement in acidic solutions. While specific DFT studies on this compound are not abundant, models developed for smaller oximes, such as acetone (B3395972) oxime and cyclohexanone (B45756) oxime, establish the fundamental principles. One computational study on acetone oxime in a Beckmann solution (comprising acetic acid and a proton source) detailed the transition state of the rearrangement. wikipedia.org The modeling showed that the migrating group moves to the nitrogen as the hydroxyl group is expelled, with the leaving group's oxygen atom being stabilized by hydrogen bonding with three acetic acid molecules. wikipedia.org This illustrates how computational models can map out the critical role of solvent molecules as part of the active catalytic environment. For the rearrangement of this compound, a catalytic system using cyanuric chloride and zinc chloride has been proposed to proceed through an intermediate Meisenheimer complex, where cyanuric chloride activates the oxime's hydroxyl group. wikipedia.org
In heterogeneous catalysis , research has focused on solid acid catalysts like zeolites, which offer environmental and process advantages over traditional liquid acids. researchgate.net Computational and experimental studies have identified specific active sites within zeolites that are responsible for catalytic activity. The key active sites for the Beckmann rearrangement are Brönsted acid sites, which arise from the presence of aluminum in the zeolite's silica (B1680970) framework, and silanol (B1196071) groups (Si-OH). researchgate.net A study of the rearrangement over a series of Beta zeolites showed that catalysts with framework aluminum (and thus strong Brönsted acid sites) exhibited very high conversion and selectivity. researchgate.net In contrast, zeolites lacking these sites showed minimal activity. researchgate.net For MFI zeolites, which have smaller pores, modeling and experimental results indicate that the large size of this compound plays a crucial role. The reaction is believed to occur primarily on the catalyst's exterior, with isolated silanols on the external surface acting as sufficient catalytic sites. researchgate.net
Below is a table summarizing the modeled active sites for the Beckmann rearrangement.
| Catalysis Type | Catalyst System | Modeled Active Site Interaction | Key Findings from Computational/Theoretical Studies |
| Homogeneous | Beckmann Solution (e.g., Acetic Acid, H+) | Protonation of the oxime hydroxyl group, followed by a concerted migration and leaving group expulsion. The transition state is stabilized by solvent molecules. wikipedia.org | Solvent molecules (e.g., acetic acid) play a direct role in stabilizing the transition state. wikipedia.org |
| Homogeneous | Cyanuric Chloride / Zinc Chloride | Activation of the hydroxyl group via nucleophilic aromatic substitution on the cyanuric chloride ring, forming a Meisenheimer-like intermediate. wikipedia.org | The reaction proceeds via a catalytic cycle involving the activation of the oxime by the catalyst. wikipedia.org |
| Heterogeneous | H-Beta Zeolite | Protonation of the oxime by Brönsted acid sites (Si(OH)Al) within the zeolite pores. researchgate.net | Strong Brönsted acidity associated with framework aluminum is critical for high catalytic activity and selectivity in the liquid phase. researchgate.net |
| Heterogeneous | MFI Zeolite Nanosheets | Interaction with isolated silanol groups (Si-OH) on the external surface of the zeolite. researchgate.net | Due to the bulkiness of the molecule, the reaction primarily occurs on the external surface rather than within the micropores. researchgate.net |
Diffusion Behavior within Nanoporous Materials
The efficiency of heterogeneous catalysis using nanoporous materials like zeolites is critically dependent on the ability of reactant molecules to access the active sites within the pores and for product molecules to exit. Molecular dynamics (MD) simulations are a primary computational tool for studying this diffusion behavior. nih.govresearchgate.net These simulations model the movement of molecules over time, providing quantitative data such as diffusion coefficients and insights into the factors that hinder or facilitate transport. researchgate.netrsc.orgcore.ac.uk
The diffusion of this compound is dominated by its large molecular size. This steric bulk is a determining factor in its interaction with different types of zeolites.
In MFI Zeolites (e.g., ZSM-5): This type of zeolite has a relatively small pore opening (around 5.5 Å). Studies have concluded that this compound is too bulky to diffuse into the micropores of the MFI structure. researchgate.net Consequently, any catalytic activity is restricted to the external surface of the zeolite crystals. researchgate.net MD simulations can confirm this by showing extremely high energy barriers for the molecule to enter the pore system.
In Beta Zeolites: These zeolites possess a larger pore structure compared to MFI. Experimental evidence shows that H-Beta zeolites exhibit significantly better catalytic performance for the rearrangement of this compound than H-ZSM-5. researchgate.net This strongly suggests that the molecule can diffuse into the larger pores of the Beta zeolite to access the internal Brönsted acid sites, leading to higher conversion rates. researchgate.net
Computational studies on similar molecules within zeolites highlight the factors that would be modeled in a full MD simulation of this compound. For example, a study on the diffusion of catechol in Zeolite Beta showed that strong hydrogen-bonding interactions with Brönsted acid sites significantly hindered molecular mobility, leading to a lower translational diffusion coefficient when compared to the less interactive phenol (B47542) molecule. whiterose.ac.uk Similar interactions would be expected for this compound, where hydrogen bonding between the oxime group and the zeolite's acid sites could influence its diffusion rate within the pores.
The table below contrasts the expected diffusion behavior of this compound in two different zeolite frameworks based on experimental results and principles of computational modeling.
| Nanoporous Material | Pore Characteristics | Predicted Diffusion Behavior of this compound | Implication for Catalysis |
| MFI Zeolite (ZSM-5) | 10-ring channels (~5.5 Å) | Diffusion into micropores is severely restricted or negligible due to the large molecular size. researchgate.net | The catalytic reaction is limited to the active sites on the external surface of the zeolite crystals. researchgate.net |
| Beta Zeolite | 12-ring channels (larger pores) | The molecule is able to diffuse into the pore system and access internal active sites. researchgate.net | Higher catalytic efficiency is achievable due to the accessibility of the numerous Brönsted acid sites within the zeolite framework. researchgate.net |
Applications in Advanced Materials and Fine Chemicals
Critical Precursor for High-Performance Polymer Production
The most significant industrial application of cyclododecanone (B146445) oxime is its function as the direct precursor to laurolactam (B145868), the monomer essential for manufacturing Nylon-12. This positions the oxime at a critical juncture in the value chain of advanced engineering plastics.
The conversion of cyclododecanone oxime to laurolactam is achieved through the Beckmann rearrangement, a classic and industrially vital reaction in organic chemistry. researchgate.netchemicalbook.com In this process, the oxime is treated with a strong acid, which catalyzes a molecular rearrangement to form the corresponding cyclic amide, or lactam. chemicalbook.com
The reaction involves the protonation of the oxime's hydroxyl group, creating a good leaving group (water). This is followed by the migration of the alkyl group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion. Subsequent hydration and tautomerization yield the stable laurolactam. organic-chemistry.org While traditional methods employ strong acids like concentrated sulfuric acid, modern approaches have explored a variety of catalytic systems, including solid acid catalysts and combinations like cyanuric chloride and zinc chloride, to improve efficiency and reduce waste. researchgate.netorganic-chemistry.org
Laurolactam is the monomer for Nylon-12 (also known as Polyamide-12 or PA12), a high-performance thermoplastic polymer. researchgate.net The polymerization is conducted via hydrolytic ring-opening polymerization at high temperatures. smolecule.com Nylon-12 is highly valued for its exceptional properties, which are detailed in the table below.
| Property | Description | Industrial Relevance |
| Low Moisture Absorption | Absorbs significantly less water compared to other common polyamides like Nylon 6 or Nylon 66. | Maintains dimensional stability and mechanical properties in humid environments. |
| High Chemical Resistance | Exhibits excellent resistance to oils, fuels, greases, hydraulic fluids, and various solvents. google.comudel.edugoogle.com | Ideal for automotive fuel lines, industrial tubing, and components exposed to harsh chemicals. google.comnih.gov |
| Mechanical Toughness | Possesses high tensile strength, impact resistance, and flexibility, even at low temperatures. google.comgoogle.com | Used in durable components like gears, bearings, and flexible pipes (B44673) that require robustness and longevity. google.com |
| Thermal Stability | Maintains its structural integrity and mechanical properties at elevated temperatures. google.comresearchgate.net | Suitable for under-the-hood automotive parts and electrical components exposed to heat. |
| Wear and Abrasion Resistance | Demonstrates high resistance to friction and surface wear. | Enhances the lifespan of moving parts such as conveyor components and gears. |
These properties make Nylon-12 an indispensable material in demanding sectors, including the automotive, oil and gas, industrial manufacturing, and electronics industries. google.comnih.gov
Research in polymer science continues to leverage laurolactam as a building block for creating novel polyamides and copolyamides with tailored properties. By copolymerizing laurolactam with other lactam monomers, such as ε-caprolactam (the precursor to Nylon 6), chemists can develop materials that blend the characteristics of the constituent polymers.
For instance, the anionic copolymerization of ε-caprolactam and laurolactam produces Nylon 6/12 copolymers. arpgweb.com The incorporation of laurolactam units into the Nylon 6 polymer chain has been shown to have several effects:
Increased Impact Strength: The copolymers exhibit higher notched Izod impact strength as the laurolactam content increases. arpgweb.com
Modified Crystallinity and Thermal Properties: The introduction of laurolactam disrupts the crystalline structure of Nylon 6, leading to a decrease in both the degree of crystallinity and the melting temperature. arpgweb.com
Lower Flexural Modulus: The flexibility of the resulting copolymer is enhanced, as indicated by a lower flexural modulus. arpgweb.com
These random copolymers can possess a "blocky" characteristic because the higher ring strain of ε-caprolactam can lead to its preferential incorporation during the initial stages of polymerization. thieme-connect.de This ability to fine-tune properties allows for the creation of specialty polyamides optimized for specific applications where a unique balance of flexibility, moisture resistance, and mechanical strength is required.
Intermediates in Specialty Organic Synthesis
Beyond its primary role in polymer science, this compound and its derivatives are valuable intermediates in the synthesis of fine chemicals. The macrocyclic ring and the reactive oxime functional group provide a versatile scaffold for constructing complex molecules.
While specific, large-scale pharmaceutical applications of this compound itself are not widely documented in public literature, its chemical functionalities are relevant to medicinal chemistry. The Beckmann rearrangement, the principal reaction of the oxime, is a key transformation for producing amides and lactams, which are core structures in many pharmaceutical compounds. researchgate.netchemicalbook.com
Furthermore, derivatives of the parent ketone, cyclododecanone, can be used to synthesize heterocyclic systems of biological importance. For example, pyrazolones synthesized from cyclododecanone derivatives are a class of compounds known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.gov The large, lipophilic cyclododecyl group can be incorporated to modify the pharmacokinetic properties of a potential drug molecule.
Similar to pharmaceuticals, the direct application of this compound in major commercial agrochemicals is not extensively detailed. However, oximes and their derivatives are recognized as important building blocks in the synthesis of agrochemicals. The functional group can be transformed into other moieties that impart biological activity. For instance, pyrazolone (B3327878) derivatives, which can be synthesized from cyclododecanone, serve as precursors for certain pesticides. nih.gov The macrocyclic structure could be exploited to develop active ingredients with specific physical properties, such as soil mobility or persistence.
The oxime functional group of this compound is a gateway to other important classes of organic compounds, notably primary amines and hydroxylamine (B1172632) derivatives.
Primary Amine Synthesis: The reduction of this compound is a direct route to cyclododecylamine, a primary amine. chemicalbook.com This transformation can be achieved using various reducing agents, such as sodium metal or catalytic hydrogenation. Cyclododecylamine serves as a useful synthetic intermediate, providing a bulky, 12-carbon cycloaliphatic moiety. Such amines are used in the synthesis of specialty chemicals, corrosion inhibitors, and as building blocks for more complex active ingredients.
Hydroxylamine Derivatives Synthesis: The oxime can be transformed into N-substituted hydroxylamine derivatives. Catalytic reduction of oximes represents an efficient method to synthesize these valuable compounds, although it can be challenging to prevent over-reduction to the primary amine. N-substituted hydroxylamines are important in organic synthesis and have applications in drug development.
The transformations are summarized below:
| Starting Material | Reaction | Product | Product Class | Potential Applications |
| This compound | Beckmann Rearrangement | Laurolactam | Lactam (Cyclic Amide) | Monomer for Nylon-12 |
| This compound | Reduction | Cyclododecylamine | Primary Amine | Synthon for specialty chemicals |
| This compound | Controlled Reduction / Alkylation | N-Cyclododecylhydroxylamine | Substituted Hydroxylamine | Intermediate in organic synthesis |
Exploration of Bioactive Compounds from this compound Derivatives Lags Behind Other Scaffolds
The investigation into the bioactive properties of derivatives of this compound, specifically its Mannich bases and oxime esters, remains a largely underexplored area of chemical research. While the broader classes of Mannich bases and oxime esters derived from various other chemical scaffolds have been extensively studied for their potential therapeutic applications, including antimicrobial, antifungal, and cytotoxic activities, specific data on derivatives originating from this compound are notably scarce in publicly accessible scientific literature.
Mannich Derivatives of Cyclododecanone
Research into the cytotoxic potential of Mannich bases derived from cycloalkanones has indicated a trend related to the size of the cycloalkane ring. Studies have shown that while Mannich bases of smaller cycloalkanones, such as cyclopentanone (B42830) and cyclohexanone (B45756), demonstrate significant cytotoxic effects against cancer cell lines, this activity diminishes as the ring size increases. usask.ca
Oxime Esters of this compound
A comprehensive search of scientific databases and literature reveals a significant gap in the exploration of oxime esters derived from this compound. While the synthesis and biological evaluation of oxime esters from other parent molecules are well-documented, with many exhibiting a range of activities including antimicrobial and antifungal properties, there is no specific information available regarding the synthesis or biological screening of oxime esters directly derived from this compound. This lack of data prevents any detailed discussion or presentation of research findings on their potential bioactivities.
Due to the absence of specific research data on the bioactive properties of Mannich derivatives and oxime esters of this compound, a data table summarizing their biological activities cannot be constructed.
Environmental and Green Chemistry Aspects in Cyclododecanone Oxime Chemistry
Development of Sustainable Synthetic Routes
Sustainable synthetic routes aim to reduce the environmental footprint of chemical processes by utilizing safer reagents, minimizing energy consumption, and employing renewable resources where possible.
The conversion of cyclododecanone (B146445) to its oxime is a critical step, and greener methods are being actively pursued to replace traditional approaches. Innovations focus on alternative reagents and reaction conditions that enhance safety and reduce waste.
One eco-friendly approach involves oxime exchange reactions. This method utilizes a small molecule oxime, such as 2-pentanone oxime, to transfer the oxime group to cyclododecanone in a homogeneous system. This process avoids the formation of ammonium (B1175870) sulfate (B86663), a major byproduct in conventional methods, and simplifies the separation of products. google.com Another green technique is the use of microwave irradiation in conjunction with aqueous solvents. The oximation of carbonyl compounds, including ketones, has been efficiently carried out with hydroxylamine (B1172632) hydrochloride under microwave irradiation, using water or a water-ethanol mixture as the solvent. orientjchem.org This method accelerates the reaction and utilizes environmentally benign solvents. orientjchem.org
Furthermore, direct ammoximation using a catalyst, hydrogen peroxide, and ammonia (B1221849) can circumvent the traditional hydroxylamine route and its associated byproducts. While some catalytic systems for this process can be expensive, they represent a significant step towards a cleaner synthesis. google.com
The Beckmann rearrangement of cyclododecanone oxime to laurolactam (B145868) is a pivotal transformation. researchgate.net Conventional methods often rely on large quantities of strong acids like fuming sulfuric acid or oleum (B3057394), which are hazardous and generate substantial waste. researchgate.netnih.gov Green methodologies focus on alternative reaction media and catalytic systems to mitigate these issues.
Solvent-Free and Water-Mediated Approaches: Mechanochemistry offers a promising solvent-free alternative. This technique involves grinding solid reactants together, sometimes with a catalytic amount of an activating agent, to induce a reaction. acs.orgscispace.com The mechanochemical Beckmann rearrangement has been demonstrated for various oximes, providing a sustainable procedure that avoids bulk solvents. acs.orgscispace.com
Reactions in water have also been developed, leveraging nanomicelles to create a suitable environment for the rearrangement to occur under mild conditions. rsc.org This approach allows for a one-pot oximation and Beckmann rearrangement sequence, transforming ketones into amides with high yields in an aqueous medium. rsc.org
Vapor-Phase Rearrangement: Performing the Beckmann rearrangement in the gas phase over a solid acid catalyst is a superior route from a process engineering perspective. researchgate.net This solvent-free method can achieve complete conversion of the oxime with excellent selectivity to laurolactam at elevated temperatures (e.g., ~320 °C) and reduced pressures. researchgate.net This approach significantly reduces waste and simplifies product isolation compared to the classical liquid-phase process. researchgate.net
| Methodology | Key Features | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Vapor-Phase | Solid acid catalyst (e.g., [Al,B]-BEA zeolite) | ~320 °C, reduced pressure | Solvent-free, high selectivity (98%), continuous process potential | researchgate.net |
| Mechanochemical | Grinding with reagents (e.g., p-tosyl imidazole, oxalic acid) | Ambient temperature, ball mill | Solvent-free, eco-efficient | acs.orgscispace.com |
| Aqueous Micellar | Nanomicelles in water | Mild conditions | Avoids organic solvents, enables one-pot synthesis | rsc.org |
| Catalytic (Silane-Nitrile) | Chlorosilane catalysts (e.g., tetrachlorosilane) in hydrocarbon solvent | 100 °C | Catalytic, avoids strong protic acids | oup.com |
Catalytic Sustainability and Waste Minimization
The principles of green chemistry heavily emphasize the use of catalysts to improve reaction efficiency and the minimization of waste streams.
The development of heterogeneous catalysts is a cornerstone of sustainable chemical production. Solid catalysts can be easily separated from the reaction mixture by filtration, enabling their reuse and reducing process costs and waste.
For the vapor-phase Beckmann rearrangement, solid acid catalysts like modified BEA zeolites have demonstrated not only high activity and selectivity but also excellent regenerability. researchgate.net These catalysts can be regenerated through oxidative treatment or thermal desorption without a measurable loss of performance, making them suitable for long-term industrial operation. researchgate.net Similarly, titanium cation-exchanged montmorillonite (B579905) has been shown to be an efficient and reusable heterogeneous catalyst for the liquid-phase rearrangement under mild conditions. researchgate.net
In other approaches, cyanuric chloride, used in catalytic amounts with a co-catalyst like zinc chloride, activates the oxime's hydroxyl group within a catalytic cycle, allowing for an efficient rearrangement without stoichiometric acid activators. wikipedia.orgudel.edu
A major environmental challenge in the traditional laurolactam synthesis is the co-production of large quantities of low-value ammonium sulfate. nih.gov This byproduct results from the use of sulfuric acid or oleum as the catalyst, which is subsequently neutralized with ammonia. wikipedia.org Eliminating this byproduct is a primary goal of green process development.
Gas-phase rearrangement over solid acids completely avoids the use of sulfuric acid, thereby eliminating the formation of ammonium sulfate. researchgate.net Similarly, processes that use alternative activating agents, such as chlorosilanes or cyanuric chloride, bypass the need for sulfuric acid and its subsequent neutralization. oup.comwikipedia.org
Industrial efforts have led to innovative technologies that redesign the synthesis pathway. For instance, processes have been developed that use hydrogen peroxide and ammonia for the oximation step, coupled with a gas-phase rearrangement, to create an ammonium sulfate-free route to lactams. Another approach involves a special process route where fuming sulfuric acid is used catalytically, but the process is designed so that the acid is not consumed and no ammonia is needed for neutralization, thus producing no ammonium sulfate. wipo.int
| Technology/Method | Principle | Impact on Ammonium Sulfate | Reference |
|---|---|---|---|
| Vapor-Phase Beckmann Rearrangement | Use of solid acid catalysts instead of liquid sulfuric acid. | Complete elimination of byproduct. | researchgate.net |
| Catalysis with Cyanuric Chloride | Catalytic activation of the oxime hydroxyl group. | Eliminates the need for stoichiometric sulfuric acid. | wikipedia.org |
| EniChem Process | Ammoximation with H₂O₂ and NH₃ over a titanosilicate catalyst. | Avoids sulfuric acid in the oximation step. | |
| Optimized Sulfuric Acid Cycle | Process design where sulfuric acid is used catalytically and not consumed/neutralized. | Complete elimination of byproduct. | wipo.int |
Life Cycle Assessment (LCA) Considerations for Industrial Processes
A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to final disposal ("grave"). reading.ac.uknatureworksllc.com For industrial processes involving this compound, an LCA provides a quantitative tool to compare the environmental performance of traditional routes versus newer, greener alternatives. mdpi.com
An LCA for laurolactam production would quantify inputs of raw materials and energy and outputs of emissions, effluents, and wastes for the entire process chain. reading.ac.uk Key impact categories to consider include:
Fossil Energy Requirement: Comparing the energy consumption of high-temperature gas-phase processes versus milder liquid-phase catalytic reactions. natureworksllc.com
Global Warming Potential: Assessing the greenhouse gas emissions (e.g., CO₂, N₂O) associated with each step, including catalyst production, reagent synthesis, and energy generation.
Waste Generation: Quantifying the mass and type of byproducts, particularly the elimination of ammonium sulfate, and its impact on downstream waste treatment.
Water Use: Evaluating the water consumption in different process configurations. natureworksllc.com
The main challenge in conducting LCAs for specific chemical processes is often the lack of publicly available industrial-scale data due to confidentiality. rsc.org However, the principles of LCA guide the development of more sustainable processes. By analyzing each unit operation—from cyclododecanone synthesis to oximation and rearrangement—companies can identify environmental "hotspots" and direct research efforts toward areas with the greatest potential for improvement, such as moving from stoichiometric reagents to recyclable catalysts or from hazardous solvents to solvent-free systems. rsc.orgnih.gov
Degradation and Recycling Studies of Nylon-12 and Related Polymers
The environmental footprint and long-term sustainability of polymers are of increasing concern. This section delves into the degradation pathways of Nylon-12 and its related polyamides, alongside the advancements in recycling technologies aimed at mitigating their environmental impact.
Nylon-12, a polymer derived from this compound's rearrangement product, ω-laurolactam, is valued for its excellent mechanical properties, chemical resistance, and low moisture absorption. However, its production relies on petrochemical feedstocks and energy-intensive processes, which contribute to greenhouse gas emissions. asepindustries.com.mygreenchoices.org The manufacturing of nylon can release nitrous oxide, a greenhouse gas with a significantly higher global warming potential than carbon dioxide. greenchoices.orggoodmakertales.com Furthermore, the persistence of conventional polyamides in the environment necessitates robust degradation and recycling strategies. youtube.comfabricmaterialguide.com
Degradation Mechanisms
The degradation of Nylon-12 and other polyamides involves irreversible changes in their chemical structure due to external forces like heat, ultraviolet (UV) radiation, and chemical exposure. nist.gov These processes can lead to a deterioration of the material's physical and mechanical properties.
Thermo-oxidative Degradation: At elevated temperatures, particularly in the presence of oxygen, polyamides undergo thermo-oxidative degradation. This process can involve chain scission, where the polymer backbone is broken, and cross-linking, which can alter the material's properties. mdpi.com For instance, the melt flow rate (MFR) of Nylon-12 powder used in selective laser sintering (SLS) is a sensitive indicator of thermal degradation; exposure to high temperatures for extended periods leads to a higher rate of deterioration. emerald.com The presence of moisture can accelerate this degradation through hydrolysis. mdpi.com
Photo-oxidation: Exposure to UV radiation from sunlight can initiate photo-oxidation in polyamides. youtube.com This process involves the absorption of UV energy, leading to the formation of free radicals that can react with oxygen to break the polymer chains, specifically at the C-N bond of the peptide group. nist.gov This results in the formation of smaller molecules and the evolution of volatile products like carbon dioxide, carbon monoxide, and water. nist.gov Studies on 3D printed Nylon-12 have shown that UV exposure can significantly reduce its tensile strength. systemhealthlab.com One study found that after 22 weeks of natural UV exposure, the tensile strength of injection-molded Nylon-12 decreased by approximately 19.0%, while sintered parts showed a 3.6% decrease. systemhealthlab.com
Hydrolysis: The amide bonds in the polyamide chain are susceptible to hydrolysis, a chemical reaction with water. youtube.com This reaction can be catalyzed by acids or bases and leads to the cleavage of the polymer chains into smaller fragments, eventually potentially yielding the constituent monomers. nist.gov While polyamides are generally resistant to hydrolysis under normal conditions, the absorption of water can make the polymer chains more susceptible to breakdown. youtube.comnih.gov
Biodegradation: The biodegradation of conventional high-molecular-weight polyamides like Nylon-12 is generally considered to be very slow. researchgate.net However, some microorganisms have shown the ability to degrade certain types of polyamides. For example, the thermophilic bacterium Geobacillus thermocatenulatus has been found to degrade Nylon-12 and Nylon-66 by what is believed to be enzymatic hydrolysis of the amide bonds. researchgate.net Research has also indicated that prior photo-oxidation can enhance the biodegradability of some nylons by reducing their molecular weight. acs.org
Interactive Data Table: Impact of UV Exposure on Nylon-12 Tensile Strength
| Manufacturing Method | Exposure Condition | Duration (weeks) | Tensile Strength Reduction (%) |
| Injection Moulded | UV Transmitted | 22 | 19.0 |
| Sintered (SLS) | UV Transmitted | 22 | 3.6 |
| Injection Moulded | UV Blocked | 22 | 7.4 |
| Sintered (SLS) | UV Blocked | 22 | -2.5 (increase) |
Recycling Technologies
The recycling of polyamides is a critical aspect of creating a more circular economy for these materials. asepindustries.com.my Various methods are employed, each with its own advantages and limitations.
Mechanical Recycling: This is a common method that involves physically processing plastic waste into new products. nih.gov The general steps include collecting and sorting, grinding the material into smaller particles, and then re-melting and extruding it to form pellets or new products. nih.govsculpteo.com A significant challenge in the mechanical recycling of some polyamides is the degradation that can occur during the initial processing, which can affect the properties of the recycled material. emerald.com For instance, in selective laser sintering (SLS), a large portion of the Nylon-12 powder remains unsintered and can be recycled. aip.org However, the thermal stress during the process alters the powder's properties, often requiring it to be mixed with virgin powder to maintain quality. aip.orgaip.org
Chemical Recycling: This approach involves breaking down the polymer into its constituent monomers or other valuable chemical substances. nih.gov These can then be purified and used to produce new, high-quality polymers. Methods for chemical recycling of polyamides include:
Hydrolysis: Using water, often with acids, bases, or high temperatures and pressures, to break the amide bonds. nist.govnih.gov
Ammonolysis: A process that uses ammonia to depolymerize the polyamide. nih.gov
Pyrolysis: Thermal decomposition of the material in the absence of oxygen to produce a mixture of liquid and gaseous products. nih.gov For some polyamides, catalytic pyrolysis can yield a high percentage of the original monomer. mdpi.com
Some companies have established take-back and recycling programs for high-performance polyamides like Nylon-12. arkema.com These programs collect post-industrial and post-consumer waste, which is then reprocessed into recycled grades of the polymer. arkema.com For example, unsintered powder from 3D printing processes can be collected and recycled into pellets for injection molding. arkema.com
Interactive Data Table: Overview of Polyamide Recycling Methods
| Recycling Method | Description | Advantages | Disadvantages |
| Mechanical Recycling | Physical reprocessing (grinding, melting, extruding). nih.gov | Lower processing cost, less energy intensive compared to virgin production. nih.gov | Potential for material degradation and property loss. emerald.com |
| Chemical Recycling (Hydrolysis) | Depolymerization using water, often with catalysts. nih.gov | Can produce high-quality monomers for new polymer synthesis. | Can require harsh conditions (high temperature, pressure, corrosive chemicals). nist.gov |
| Chemical Recycling (Pyrolysis) | Thermal decomposition in the absence of oxygen. nih.gov | Can handle mixed plastic waste; potential for high monomer yield with catalysts. mdpi.com | Can be energy-intensive and may require catalysts, increasing costs. mdpi.com |
Future Research Directions and Outlook
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The core industrial transformation of cyclododecanone (B146445) oxime is its Beckmann rearrangement to ω-laurolactam. researchgate.net Historically, this process has relied on strong acids like fuming sulfuric acid, which presents significant environmental and corrosion challenges. researchgate.netjocpr.com Consequently, a major thrust of future research is the development of novel, heterogeneous solid acid catalysts that are more environmentally friendly, reusable, and highly selective.
Current research has shown promise in various materials. Zeolites, particularly modified BEA-type zeolites, have demonstrated high conversion rates and excellent selectivity (up to 98%) in gas-phase rearrangements. researchgate.net Other promising avenues include cyanuric chloride activated by zinc chloride, which can catalytically promote the rearrangement under milder conditions. wikipedia.orgudel.edu Additionally, chlorosilanes, such as trimethylchlorosilane and tetrachlorosilane, have been identified as effective catalysts for producing ω-laurolactam at moderate temperatures. oup.com
Future work will likely focus on:
Nanostructured Catalysts: Designing catalysts with tailored pore sizes and active site distributions to maximize substrate access and product selectivity, minimizing by-product formation.
Bifunctional Catalysts: Creating materials that can catalyze both the oximation of cyclododecanone and the subsequent rearrangement of the oxime in a one-pot process, streamlining production.
Mechanochemical Methods: Exploring solvent-free or low-solvent mechanochemical approaches, which use mechanical force to drive the reaction, offering a sustainable alternative to traditional solution-based methods. acs.org
| Catalyst System | Reaction Phase | Temperature (°C) | Conversion (%) | Selectivity to ω-Laurolactam (%) | Reference |
|---|---|---|---|---|---|
| Fuming Sulfuric Acid | Liquid | ~100-120 | >99 | High | researchgate.net |
| Acid-Treated [Al,B]-BEA Zeolite | Gas | ~320 | 100 | 98 | researchgate.net |
| Tetrachlorosilane / Acetonitrile (B52724) | Liquid | 100 | High Activity | High | oup.com |
| Cyanuric Chloride / Zinc Chloride | Liquid | 82 | ~90 (Yield) | High | udel.edu |
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization
Future research in this domain will likely concentrate on several key areas:
Predictive Modeling: Developing ML models, such as Quantitative Structure-Property Relationship (QSPR) models and neural networks, to predict the performance of novel catalysts and reaction conditions before they are physically tested. chemcopilot.com This can significantly reduce the time and cost associated with experimental screening.
Process Optimization: Employing reinforcement learning and other algorithms to optimize reaction parameters in real-time. chemcopilot.comewadirect.com AI-driven systems can continuously adjust variables like temperature, pressure, and reactant flow rates to maximize yield, minimize energy consumption, and reduce waste. frontiersin.orgewadirect.com
Automated Synthesis: Integrating AI with robotic platforms to create autonomous systems for reaction discovery and optimization. These systems can design experiments, execute them, analyze the results, and decide on the next steps, accelerating the development cycle for new processes. nih.gov
Discovery and Development of New Bioactive this compound Derivatives
While the primary application of this compound is industrial, the oxime functional group is a key feature in many biologically active molecules. Research into creating new derivatives of this compound for potential pharmaceutical or agrochemical applications represents a nascent but promising field.
The large, flexible 12-membered ring of cyclododecanone provides a unique scaffold that can be functionalized to explore new chemical space. Future research directions include:
Synthesis of Novel Derivatives: Creating libraries of new compounds by modifying the oxime group (e.g., forming oxime ethers or esters) or by functionalizing the cyclododecane (B45066) ring itself.
Biological Screening: Testing these new derivatives for a wide range of biological activities, such as antimicrobial, antifungal, or antiviral properties. For example, studies on oxime derivatives of other cyclic compounds, like dehydrocholic acid, have shown potential anti-hepatitis B virus (HBV) activity. nih.gov
Structure-Activity Relationship (SAR) Studies: Once a bioactive "hit" is identified, systematic modifications will be made to the molecule to understand the relationship between its structure and its biological activity, with the goal of optimizing potency and other desirable properties.
This exploration could unlock entirely new, high-value applications for cyclododecanone-based structures, moving beyond their current role in polymer science.
Advanced Mechanistic Insights Through In Situ and Operando Spectroscopic Techniques
A fundamental understanding of the reaction mechanism is crucial for designing better catalysts and optimizing reaction conditions. The Beckmann rearrangement of this compound, while well-known, still holds mechanistic subtleties, particularly on the surface of heterogeneous catalysts. researchgate.net Advanced spectroscopic techniques that can monitor the reaction as it happens (in situ) and under actual operating conditions (operando) are vital for gaining deeper insights. reddit.comnih.gov
Future research will heavily rely on techniques such as:
In Situ NMR and FT-IR Spectroscopy: These methods can identify reaction intermediates and surface-adsorbed species directly within the reaction vessel. researchgate.netchemcatbio.org For instance, in situ FT-Raman has been used to confirm the rearrangement of cyclohexanone (B45756) oxime in ionic liquids. researchgate.net
X-ray Absorption Spectroscopy (XAS): This technique provides detailed information about the electronic state and local coordination environment of metal atoms in a catalyst, allowing researchers to observe changes in the catalyst's active sites during the reaction. chemcatbio.org
Raman Spectroscopy: Useful for tracking both organic molecules and solid catalysts simultaneously, providing a comprehensive view of the reaction system. chemcatbio.org
By combining the data from these operando studies with theoretical modeling, researchers can build a complete picture of the catalytic cycle, identify rate-limiting steps, and understand catalyst deactivation mechanisms. nih.gov This knowledge is essential for the rational design of next-generation catalysts with superior performance and longevity. chemcatbio.org
Sustainable and Scalable Manufacturing Processes for Industrial Applications
Improving the sustainability and scalability of the entire production chain for ω-laurolactam is a critical goal for the chemical industry. google.com This involves re-evaluating every step, from the synthesis of this compound to its rearrangement and purification. intratec.us
Key future research and development efforts will target:
Green Solvents and Reagents: Replacing hazardous solvents and stoichiometric reagents with more benign alternatives. This includes exploring reactions in supercritical fluids or ionic liquids, which can offer both environmental benefits and enhanced reaction rates. jocpr.com
Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow manufacturing. intratec.us Flow reactors offer superior heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for seamless integration of reaction and purification steps, leading to higher efficiency and a smaller manufacturing footprint. epo.org
Catalyst Recovery and Recycling: For processes using heterogeneous catalysts, developing robust methods for catalyst separation and regeneration is essential for economic viability and waste reduction. epo.org Research on catalyst stability and regeneration, such as demonstrating that BEA zeolites can be regenerated without loss of performance, is crucial. researchgate.net
Process Intensification: Combining multiple process steps into a single unit operation. An example would be a reactive distillation process where the Beckmann rearrangement and the separation of the ω-laurolactam product occur simultaneously.
Q & A
Q. How is cyclododecanone oxime synthesized from cyclododecanone, and what spectroscopic methods confirm its structure?
Methodological Answer: this compound is synthesized by refluxing cyclododecanone with hydroxylamine hydrochloride in a solvent system of ethanol and aqueous sodium hydroxide. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by crystallization. Structural confirmation employs 1H NMR (e.g., oxime proton at δ 8.61 ppm), 13C NMR (C=N resonance at ~164 ppm), and IR spectroscopy (N–O stretch at ~930 cm⁻¹). Melting point analysis further validates purity .
Q. What is the mechanistic pathway for converting this compound to laurolactam via Beckmann rearrangement?
Methodological Answer: The reaction involves acid-catalyzed cleavage of the N–O bond, forming a nitrilium ion intermediate, followed by a [1,2]-shift to yield laurolactam. Catalysts like methanesulfonic acid or hexachlorocyclotriphosphazene enhance efficiency. Reaction progress is tracked by TLC (Rf comparison of oxime and lactam), and the product is characterized via melting point (literature vs. experimental) and NMR .
Q. How can researchers distinguish this compound from its precursor (cyclododecanone) using chromatographic techniques?
Methodological Answer: Use TLC with a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., hexane:ethyl acetate). This compound, being more polar, will have a lower Rf value than cyclododecanone. Retention factors (Rf) are calculated as the distance traveled by the compound divided by the solvent front. Confirmation via GC-MS can further differentiate based on molecular ion peaks (m/z 197 for oxime vs. 182 for ketone) .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst, temperature) influence the yield and purity of laurolactam in Beckmann rearrangement?
Methodological Answer:
- Solvent: Polar aprotic solvents (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol) improve reaction homogeneity and yield (>95%) .
- Catalyst: Heterogeneous catalysts (e.g., nanosized zeolites) enable recyclability and reduce waste, while homogeneous catalysts (e.g., methanesulfonic acid) require higher temperatures (110°C) .
- Temperature: Optimize via Arrhenius plots (e.g., 95°C for 1 h with hexachlorocyclotriphosphazene). Monitor by-products (e.g., cyclododecanone) via GC-MS .
Q. What strategies resolve contradictions in catalytic efficiency data across studies (e.g., cyanuric chloride vs. methanesulfonic acid)?
Methodological Answer:
- Standardize reaction parameters (solvent, temperature, catalyst loading) for direct comparison.
- Perform kinetic studies (e.g., rate constants via HPLC) and activation energy calculations.
- Analyze catalyst deactivation mechanisms (e.g., leaching in heterogeneous systems) using ICP-MS or BET surface area measurements .
Q. How can researchers design α-substituted this compound derivatives for enhanced bioactivity?
Methodological Answer:
- Introduce electron-withdrawing groups (e.g., -SMe) via alkylation/arylation of the oxime intermediate .
- Screen derivatives against pathogens (e.g., Botrytis cinerea) using microplate assays (EC50 determination via probit analysis).
- Correlate structural parameters (logP, molar refractivity) with bioactivity using QSAR models .
Q. What analytical methods validate the absence of toxic by-products (e.g., nitrosamines) in this compound synthesis?
Methodological Answer:
Q. How can researchers optimize solvent-free or green synthesis routes for this compound?
Methodological Answer:
- Test mechanochemical synthesis (ball-milling cyclododecanone with hydroxylamine hydrochloride).
- Evaluate solvent-free microwave-assisted reactions (e.g., 80°C, 20 min) using TLC for progress monitoring.
- Apply green metrics (e.g., E-factor, atom economy) to compare with traditional methods .
Key Considerations for Researchers
- Data Contradictions: Address discrepancies in catalytic efficiency by standardizing experimental protocols and validating with orthogonal techniques (e.g., NMR yield vs. GC-MS).
- Ecological Impact: Follow waste disposal guidelines in SDS (e.g., avoid aqueous release, use sealed containers) even if this compound-specific data is limited .
- Methodological Rigor: Use statistical tools (e.g., ANOVA for optimization, probit analysis for EC50) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
